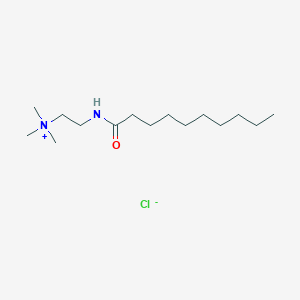

2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride

Description

2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride is a quaternary ammonium compound with a long hydrophobic tail and a positively charged head. This structure makes it an effective surfactant, which can be used in various applications, including detergents, disinfectants, and fabric softeners. The compound’s unique properties stem from its ability to reduce surface tension and interact with both hydrophobic and hydrophilic substances.

Properties

CAS No. |

627103-19-9 |

|---|---|

Molecular Formula |

C15H33ClN2O |

Molecular Weight |

292.89 g/mol |

IUPAC Name |

2-(decanoylamino)ethyl-trimethylazanium;chloride |

InChI |

InChI=1S/C15H32N2O.ClH/c1-5-6-7-8-9-10-11-12-15(18)16-13-14-17(2,3)4;/h5-14H2,1-4H3;1H |

InChI Key |

RZCUURHSMQUZSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NCC[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride typically involves the reaction of decanoyl chloride with N,N,N-trimethylethan-1-amine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they react under controlled temperature and pressure. The product is continuously removed and purified using industrial-scale separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used, often in an organic solvent.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.

Major Products

Nucleophilic substitution: Products include 2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium hydroxide, cyanide, or thiolate.

Oxidation: The major product is the N-oxide derivative.

Reduction: The primary product is the corresponding amine.

Scientific Research Applications

2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell lysis buffers for protein extraction and purification.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent. The positively charged head group interacts with negatively charged microbial cell walls, enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

Similar Compounds

Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a longer hydrophobic tail.

Benzalkonium chloride (BAC): A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.

Dodecyltrimethylammonium chloride (DTAC): Similar structure but with a dodecyl (C12) chain instead of a decanoyl (C10) chain.

Uniqueness

2-(Decanoylamino)-N,N,N-trimethylethan-1-aminium chloride is unique due to its specific chain length and the presence of an amide group, which can influence its interaction with biological membranes and its overall surfactant properties. This makes it particularly effective in certain applications where other quaternary ammonium compounds may not perform as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.